molecular formula C6H3BrClNO B170018 6-Bromopicolinic acid chloride CAS No. 139487-69-7

6-Bromopicolinic acid chloride

Cat. No.: B170018
CAS No.: 139487-69-7
M. Wt: 220.45 g/mol
InChI Key: UBJUDOWYGUICSE-UHFFFAOYSA-N
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Description

6-Bromopicolinic acid chloride, also known as this compound, is a useful research compound. Its molecular formula is C6H3BrClNO and its molecular weight is 220.45 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that this compound is used as a building block in supramolecular chemistry and as a ligand for transition metal catalysts .

Mode of Action

The mode of action of 2-Bromopyridine-6-carbonyl chloride involves its interaction with organometallic reagents . It’s used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

The biochemical pathways affected by 2-Bromopyridine-6-carbonyl chloride are related to the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in these pathways is primarily as a reagent, contributing to the formation of new carbon-carbon bonds .

Result of Action

The result of the action of 2-Bromopyridine-6-carbonyl chloride is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This contributes to the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of 2-Bromopyridine-6-carbonyl chloride are influenced by various environmental factors. These include the presence of a suitable catalyst (such as palladium), the nature of the other reagents involved, and the reaction conditions (such as temperature and solvent). The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions .

Properties

IUPAC Name

6-bromopyridine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO/c7-5-3-1-2-4(9-5)6(8)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJUDOWYGUICSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4 g of 6-bromopyridine-2-carboxylic acid and 25 g of thionyl chloride are refluxed for 1 hour. The excess thionyl chloride is removed in a vacuum and the residue is distilled on a bulb tube at 110° C. and 0.04 mbar. The 6-bromopyridine-2-carboxylic acid chloride thus obtained is dissolved together with 3.32 g of 4-aminobutyric acid ethyl ester, hydrochloride in 40 ml of dioxane, mixed under ice cooling with 6 g of triethylamine and stirred for 5 hours at room temperature. The reaction mixture is added to water, extracted with diethyl ether, dried (sodium sulfate) and concentrated by evaporation. The residue is distilled on a bulb tube at 170° C. and 0.04 mbar and 3.2 g of 4-(6-bromo-2-pyridylcarbonylamino)-butyric acid ethyl ester is thus obtained as bright yellow oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 6-bromo-2-pyridinecarboxylic acid (1 g, 5 mmol) in SOCl2 (10 ml, 140 mmol) was heated to 70° C. for 6 hours and concentrated to dryness to provide the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

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